1-Hydrazino-3-(methylthio)propan-2-ol
Overview
Description
Mechanism of Action
Target of Action
1-Hydrazino-3-(methylthio)propan-2-ol, also known as 3-methylmercapto-2-hydroxy-propyl hydrazine, is an important organic reagent It is used as a building block for the synthesis of many organic compounds .
Mode of Action
It is known to be used in the synthesis of N-amino-5-methylmercapto-methyl-2-oxazolidinone, which is an intermediate of nifuratel . The interaction of this compound with its targets and the resulting changes would depend on the specific reactions it is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific compounds it is used to synthesize. For instance, when used to synthesize N-amino-5-methylmercapto-methyl-2-oxazolidinone, it would affect the biochemical pathways related to the action of nifuratel .
Pharmacokinetics
Its physical and chemical properties such as boiling point (128-130 °c at 1 torr), density (1145±006 g/cm3), and pKa (1398±020) have been reported . These properties could influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
1-Hydrazino-3-(methylthio)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for hydrazine-related enzymes, facilitating the formation of hydrazone derivatives. These interactions are crucial in the synthesis of complex organic molecules. Additionally, this compound can form covalent bonds with aldehydes and ketones, leading to the formation of stable hydrazones, which are important in biochemical assays and drug development .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This compound is known to form Schiff bases with carbonyl-containing biomolecules, which can lead to enzyme inhibition or modification of protein function. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dose-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by hydrazine-related enzymes, leading to the formation of hydrazone derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interaction of this compound with metabolic enzymes highlights its role in modulating biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within different cellular compartments is essential for its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. The localization of this compound within subcellular structures is crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazino-3-(methylthio)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with glycidyl ether. The reaction is typically carried out at elevated temperatures (around 90°C) to ensure complete conversion. The excess hydrazine hydrate is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 1-chloro-3-(methylthio)propan-2-ol or 1-methylthio-2,3-epoxypropane as starting materials. These compounds react with hydrazine under controlled conditions to produce the target compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazino-3-(methylthio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-amino-5-methylmercapto-methyl-2-oxazolidinone, which is an intermediate in the synthesis of nifuratel, a pharmaceutical compound .
Scientific Research Applications
1-Hydrazino-3-(methylthio)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents.
Industry: The compound is used in the production of polymers and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Hydrazino-2-propanol: Similar in structure but lacks the methylthio group, leading to different reactivity and applications.
3-Mercapto-2-hydroxypropyl hydrazine: Similar but with a mercapto group instead of a methylthio group, affecting its chemical properties and uses.
Uniqueness: 1-Hydrazino-3-(methylthio)propan-2-ol is unique due to the presence of both the hydrazino and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of specific pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
1-hydrazinyl-3-methylsulfanylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUGWOKYIMFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CNN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931960 | |
Record name | 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14359-97-8 | |
Record name | 1-Hydrazinyl-3-(methylthio)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14359-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydrazino-3-(methylthio)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014359978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydrazino-3-(methylthio)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are effective for characterizing and quantifying 1-Hydrazino-3-(methylthio)propan-2-ol during Nifuratel synthesis?
A1: High-performance liquid chromatography (HPLC) has been successfully employed to analyze this compound alongside other intermediates during Nifuratel production []. The research by [] outlines a specific method utilizing an Agilent ZORBAX SB-Phenyl column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 70 mmol·L-1 disodium monohydrogen phosphate and acetonitrile (97:3). This method demonstrated effective separation of this compound from other components, enabling accurate quantification. The detection wavelength used for this compound was 205 nm.
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